Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate
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Overview
Description
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is a chemical compound with a complex structure that includes a benzofuran core, an ethylphenyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multiple steps. One common method includes the use of palladium-catalyzed C–H arylation and transamidation reactions. . The reaction conditions often involve the use of palladium catalysts, appropriate ligands, and solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its complex structure and potential biological activities.
Drug Discovery: The compound is used in screening campaigns to identify new therapeutic agents.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in both research and industrial contexts.
Biological Activity
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antiviral properties. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by a benzofuran core substituted with an ethyl carbamate moiety and a 4-ethylphenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core through cyclization reactions and subsequent carbamoylation steps to introduce the ethyl carbamate group.
Synthesis Steps:
- Formation of Benzofuran Core: Cyclization of phenol derivatives with aldehydes.
- Introduction of Carbamate Group: Reaction with ethyl chloroformate in the presence of a base.
- Attachment of 4-Ethylphenyl Group: Coupling via carbamoylation using isocyanates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit certain enzymes, leading to anti-inflammatory effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
2. Anticancer Activity
Several studies have reported on the anticancer potential of benzofuran derivatives, including those with similar structures to our compound. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range.
Table: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 1.98 ± 1.22 |
Compound B | A549 (lung cancer) | 1.61 ± 1.92 |
Ethyl Carbamate Analog | HT29 (colon cancer) | < 5 |
3. Antiviral Activity
Benzofuran derivatives have also been investigated for their antiviral properties, particularly against viruses such as Hepatitis C and Norovirus. Structure-activity relationship studies suggest that modifications in the benzofuran structure can enhance antiviral efficacy.
Case Study: Antiviral Efficacy
In a study focusing on antiviral agents derived from benzofuran scaffolds, several compounds demonstrated promising activity against HuNoV replication in cellular systems, highlighting the relevance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural components influence biological activity:
- Substituents on the Phenyl Ring: Electron-donating groups enhance cytotoxicity.
- Benzofuran Core Modifications: Alterations can significantly impact both anti-inflammatory and anticancer activities.
Table: SAR Insights
Structural Feature | Activity Impact |
---|---|
Electron-donating groups on phenyl | Increased cytotoxicity |
Substituted benzofuran core | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
ethyl N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-13-9-11-14(12-10-13)21-19(23)18-17(22-20(24)25-4-2)15-7-5-6-8-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKHGQUINISIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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